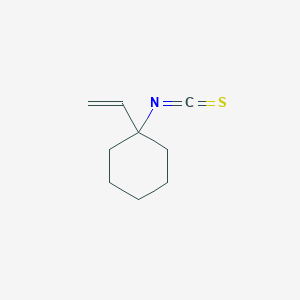
1-Ethenyl-1-isothiocyanatocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-1-isothiocyanatocyclohexane is an organic compound with the molecular formula C9H13NS It is characterized by the presence of both a vinyl group and an isothiocyanate group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethenyl-1-isothiocyanatocyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with phenyl isothiocyanate under mild conditions and nitrogen protection . Another method includes the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts . These reactions typically occur in solvents like dimethylbenzene and require careful control of temperature and pressure to ensure high yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of safer and less toxic reagents is preferred to ensure the safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-1-isothiocyanatocyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The vinyl group can participate in substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Catalysts like palladium and nickel are often employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-1-isothiocyanatocyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of polymers and other materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 1-ethenyl-1-isothiocyanatocyclohexane exerts its effects involves the interaction of its isothiocyanate group with nucleophiles. This interaction can lead to the formation of stable thiourea derivatives, which can affect various molecular targets and pathways. The vinyl group also allows for further chemical modifications, enhancing the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl isothiocyanate: Similar structure but lacks the vinyl group.
Phenyl isothiocyanate: Contains a phenyl group instead of a cyclohexane ring.
Allyl isothiocyanate: Contains an allyl group instead of a vinyl group.
Uniqueness: 1-Ethenyl-1-isothiocyanatocyclohexane is unique due to the presence of both a vinyl and an isothiocyanate group, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
919474-65-0 |
|---|---|
Molekularformel |
C9H13NS |
Molekulargewicht |
167.27 g/mol |
IUPAC-Name |
1-ethenyl-1-isothiocyanatocyclohexane |
InChI |
InChI=1S/C9H13NS/c1-2-9(10-8-11)6-4-3-5-7-9/h2H,1,3-7H2 |
InChI-Schlüssel |
YDLQUPCVAKZXSO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CCCCC1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



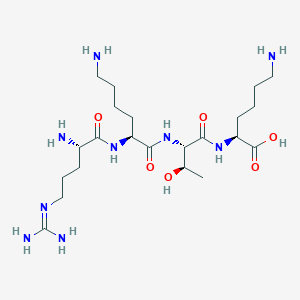
![[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14181686.png)
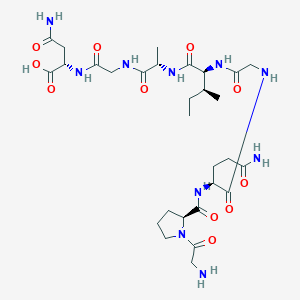
![3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole](/img/structure/B14181701.png)
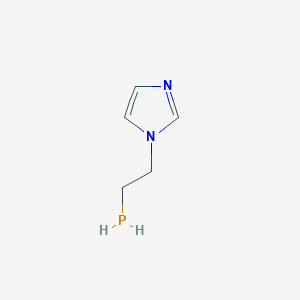
![(1R,5S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14181713.png)
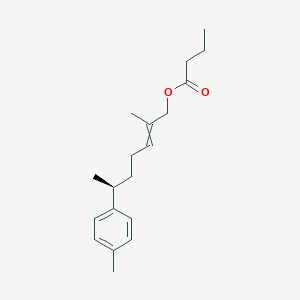
![9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole](/img/structure/B14181732.png)
![lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane](/img/structure/B14181737.png)
![3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14181741.png)
![6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14181743.png)
![N-(5-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B14181744.png)
![N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14181748.png)
